Product packaging for 2-Tert-butylpiperazine(Cat. No.:CAS No. 292063-44-6)

2-Tert-butylpiperazine

Cat. No.: B1601937
CAS No.: 292063-44-6
M. Wt: 142.24 g/mol
InChI Key: ZXJUSCSGOOZJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butylpiperazine is a chiral piperazine derivative that serves as a valuable building block and synthetic intermediate in medicinal chemistry and pharmaceutical research. Piperazine scaffolds are frequently employed in drug discovery due to their favorable physicochemical properties and ability to contribute to biological activity. This compound is specifically designed for research applications and is strictly for laboratory use; it is not intended for diagnostic or therapeutic procedures. A closely related, protected derivative, (R)-1-BOC-2-(tert-butyl)piperazine, is used in chemical synthesis, demonstrating the utility of this chemical class . Piperazine-based compounds are key structural motifs in the development of active pharmaceutical ingredients (APIs), such as kinase inhibitors for the treatment of autoimmune diseases . For example, a recent 2024 publication described the use of a tert-butylpiperazine derivative in the synthesis of a new phosphatidylinositide 3-kinase inhibitor (CPL302415), which is under evaluation for the treatment of systemic lupus erythematosus . Researchers value this compound for its potential to impart steric and electronic influences on target molecules. As a For Research Use Only (RUO) product, this compound must not be used for personal, medicinal, household, or any other unauthorized applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B1601937 2-Tert-butylpiperazine CAS No. 292063-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2,3)7-6-9-4-5-10-7/h7,9-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJUSCSGOOZJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579074
Record name 2-tert-Butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292063-44-6
Record name 2-tert-Butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 2 Tert Butylpiperazine and Its Derivatives

Approaches to the 2-Tert-butylpiperazine Core Structure

The construction of the this compound scaffold can be accomplished through several strategic approaches, with a significant focus on asymmetric synthesis to obtain enantiomerically pure products.

One prominent method is the asymmetric hydrogenation of a pyrazine (B50134) precursor. For instance, the catalytic hydrogenation of specific pyrazin-2-ols using palladium-based catalysts can yield chiral piperazin-2-ones, which are versatile intermediates that can be subsequently reduced to the corresponding chiral piperazines with high optical purity. dicp.ac.cn Similarly, chiral hydrogenation of tetrahydropyrazines, activated as pyrazinium salts, using iridium catalysts with chiral ligands like JosiPhos, provides direct access to a range of enantiomerically enriched substituted piperazines. researchgate.net Another approach involves the catalytic asymmetric synthesis from acyclic precursors through tandem hydroamination and transfer hydrogenation reactions. nih.gov

An alternative strategy employs chiral pool synthesis , starting from readily available chiral molecules. For example, (R)-(+)-2-methylpiperazine can be elaborated into more complex, substituted piperazines while retaining stereochemical integrity. nih.gov

Furthermore, asymmetric deprotonation offers a powerful route. The use of a strong, chiral base system, such as sec-butyllithium (B1581126) in the presence of the chiral ligand (-)-sparteine, can selectively remove a proton at the C2 position of a suitably protected piperazine (B1678402), like tert-butyl 4-tert-butylpiperazine-1-carboxylate. thieme-connect.comthieme-connect.com Quenching the resulting lithiated intermediate with an electrophile allows for the introduction of various substituents at the C2 position with high enantioselectivity. thieme-connect.com

For the synthesis of racemic products, a straightforward method involves the reaction of 2-cyanopyrazine with tert-butyl alcohol, followed by catalytic reduction of the resulting N-tert-butyl-2-pyrazine carboxamide to yield (R,S)-N-tert-butyl-2-piperazine carboxamide. google.com

A summary of key approaches is presented below.

MethodPrecursor TypeKey Reagents/CatalystsProduct TypeReference(s)
Asymmetric HydrogenationPyrazin-2-olsPalladium catalystChiral Piperazin-2-one dicp.ac.cn
Asymmetric HydrogenationPyrazinium saltsIridium catalyst, Chiral ligand (e.g., JosiPhos)Chiral Piperazine researchgate.net
Asymmetric DeprotonationN-Boc-N'-alkylpiperazines-BuLi, (-)-sparteineChiral 2-substituted Piperazine thieme-connect.comthieme-connect.com
Racemic Synthesis2-CyanopyrazineH₂, Raney CobaltRacemic Piperazine Carboxamide google.com

Synthesis via Protected Piperazine Intermediates

The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is fundamental in piperazine chemistry. It allows for controlled, regioselective reactions and prevents undesired side reactions such as over-alkylation.

N-Boc-piperazine is a widely used starting material in multi-step syntheses. rsc.orgmdpi.com A key challenge is the introduction of a substituent at the C2 position. Asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones serves as an effective method to create α-tertiary piperazin-2-ones. nih.govcaltech.edu These intermediates can then be reduced to the corresponding chiral α-tertiary piperazines, demonstrating a powerful strategy for accessing structures like this compound. caltech.edu

Another advanced strategy is the (-)-sparteine-mediated asymmetric deprotonation of tert-butyl 4-tert-butylpiperazine-1-carboxylate. This allows for the generation of a chiral nucleophile at the C2 position, which can be trapped, for example, with carbon dioxide to form a carboxylic acid derivative. thieme-connect.com This acid is a key intermediate that can be further transformed. For example, a patent describes the preparation of tert-butyl-2-(4-benzylpiperazine-1-carbonyl)-4-tert-butylpiperazine-1-carboxylate starting from 1-(tert-Butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid. google.com

The table below outlines the synthesis of a protected piperazine intermediate.

Starting MaterialReagent(s)ProductReference(s)
N-Boc-piperazine, tert-Butyl bromoacetateEt₃N, THFtert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate mdpi.com

The removal of the Boc protecting group is a crucial final step in many synthetic sequences to liberate the free amine for further derivatization or to yield the final target compound. This is typically achieved under acidic conditions.

The most common method involves treating the Boc-protected piperazine with a strong acid. Trifluoroacetic acid (TFA) in an aprotic solvent like dichloromethane (B109758) (DCM) is widely used and effectively cleaves the Boc group at room temperature. nih.gov An alternative, also frequently employed, is the use of hydrochloric acid (HCl), often as a solution in an alcohol like methanol (B129727) or in dioxane. researchgate.net These methods are generally high-yielding and clean, providing the desired piperazine as its corresponding salt (e.g., hydrochloride or trifluoroacetate), from which the free base can be liberated by neutralization.

Protecting GroupReagentsConditionsReference(s)
Boc (tert-butoxycarbonyl)Trifluoroacetic Acid (TFA)Dichloromethane (DCM), room temp. nih.gov
Boc (tert-butoxycarbonyl)Hydrochloric Acid (HCl)Methanol, reflux researchgate.net

Utilization of N-Boc-piperazine (tert-Butyl Piperazine-1-carboxylate) as a Precursor

Derivatization Reactions at the Piperazine Nitrogen Atoms

The two nitrogen atoms of the this compound core provide sites for extensive derivatization, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.

N-Alkylation can be achieved through several standard methods. Direct alkylation with alkyl halides (e.g., benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate (K₂CO₃) is a common approach. researchgate.netajpp.in Another powerful technique is reductive amination , where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.govnih.gov

N-Acylation is used to form amide linkages and is typically performed by reacting the piperazine with an acyl chloride or a carboxylic acid activated with a coupling agent. nih.gov The Schotten-Baumann reaction, using an acyl chloride in the presence of a base, is a classic and effective method. fishersci.co.uk Modern peptide coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often combined with an additive like HOBt (Hydroxybenzotriazole), provide mild and efficient conditions for amide bond formation directly from carboxylic acids. thieme-connect.comfishersci.co.uknih.gov

Building upon general acylation protocols, specific functional groups can be installed at the piperazine nitrogens.

Amide linkages are formed as described above, by coupling the this compound with a carboxylic acid or its activated derivative. nih.govrsc.org These reactions are fundamental in medicinal chemistry for linking different molecular fragments.

Sulfonamide synthesis is reliably achieved by reacting this compound with a sulfonyl chloride (e.g., tosyl chloride or mesitylenesulfonyl chloride) in a suitable solvent with a base, typically an organic amine like triethylamine (B128534) (Et₃N) or pyridine, to neutralize the HCl byproduct. ajpp.inchemicalbook.com This reaction is generally robust and high-yielding. organic-chemistry.org

Carbamate derivatives can be synthesized by reacting the piperazine with a chloroformate or an isocyanate. google.com These linkages are important in drug design, often serving as isosteres for amides or as prodrug moieties.

The following table summarizes common derivatization reactions.

Linkage TypeReagent ClassCoupling Agent/BaseTypical ConditionsReference(s)
N-Alkyl Alkyl HalideK₂CO₃MeCN or DMF, rt to 80°C researchgate.netajpp.in
N-Alkyl Aldehyde/KetoneNaBH(OAc)₃DCE or MeOH, rt nih.govnih.gov
Amide Acyl ChloridePyridine or Et₃NDCM, 0°C to rt fishersci.co.uk
Amide Carboxylic AcidHATU, EDC, DCCDMF or DCM, rt fishersci.co.uknih.gov
Sulfonamide Sulfonyl ChlorideEt₃N or PyridineDCM, 0°C to rt ajpp.inchemicalbook.com
Carbamate ChloroformateBaseAprotic solvent google.com

Incorporation of Diverse Heterocyclic Moieties

The conjugation of the this compound scaffold with other heterocyclic systems is a common strategy to explore new chemical space and modulate pharmacological activity. Various synthetic methods have been developed to attach heterocyclic moieties to the piperazine ring, typically at the N1 or N4 positions.

One prevalent method involves the nucleophilic substitution reaction between a piperazine derivative and a halogenated heterocycle. For instance, N-Boc-piperazine can be reacted with various halo-substituted heterocycles to introduce moieties like pyrimidines, thiazoles, and others. The reaction of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate with 5-chloro-4-(2-(methylcarbamoyl)phenylamino)pyrimidine is a documented example of this approach. rsc.org

Another strategy is the use of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of C-N bonds between the piperazine nitrogen and a heterocyclic aryl halide or triflate. beilstein-journals.org This method is highly versatile and allows for the introduction of a wide array of heterocyclic systems. For example, N-Boc-piperazine can be coupled with heteroaryl chlorides under photoredox conditions using an iridium catalyst to yield α-heteroarylated piperazines. beilstein-journals.org

Furthermore, multicomponent reactions provide an efficient pathway to complex molecules bearing both piperazine and other heterocyclic units. Reactions like the Ugi and Passerini reactions can be employed to construct elaborate structures in a single step from simple starting materials. rsc.org For example, a Passerini reaction involving an aldehyde, a carboxylic acid, and an isocyanide can be followed by a reaction with an N-Boc-piperazine derivative to introduce the piperazine moiety into a larger, heterocycle-containing molecule. rsc.org

The synthesis of fused ring systems incorporating the piperazine moiety is another area of interest. These can be prepared through intramolecular cyclization reactions of appropriately functionalized piperazine derivatives. sioc-journal.cn For example, palladium-catalyzed intramolecular C-H functionalization can lead to the formation of fused bicyclic or tricyclic structures containing the piperazine ring. beilstein-journals.org

Starting MaterialReagentHeterocyclic Moiety IntroducedReaction TypeReference
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate5-chloro-4-(2-(methylcarbamoyl)phenylamino)pyrimidinePyrimidine (B1678525)Nucleophilic Substitution rsc.org
N-Boc-piperazineHeteroaryl chloridesVarious heterocyclesPalladium-catalyzed cross-coupling beilstein-journals.org
α-acyloxy amides with N-Boc piperazineN/AN/AMulticomponent Reaction rsc.org
N-allyl-1H-indole-2-carboxamides with piperazinePdCl2(MeCN)2Pyrazino[1,2-a]indolesIntramolecular Cyclization beilstein-journals.org

Stereoselective Synthesis of Chiral this compound Scaffolds

The biological activity of chiral piperazine derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to access specific enantiomers or diastereomers of this compound is of paramount importance.

Enantioselective Approaches to Specific Stereoisomers

Several strategies have been developed for the enantioselective synthesis of 2-substituted piperazines, including those with a tert-butyl group.

One notable method is the use of chiral ligands in asymmetric deprotonation-alkylation reactions. The first example of an enantioselective α-lithiation of an N-Boc-piperazine was achieved using sec-butyllithium in the presence of the chiral ligand (-)-sparteine. beilstein-journals.org This approach allows for the introduction of various electrophiles at the C2 position with good enantioselectivity. For instance, the deprotonation of N-Boc-N'-tert-butylpiperazine with sec-BuLi/(-)-sparteine, followed by quenching with an electrophile, can yield the corresponding (R)- or (S)-2-substituted piperazine. beilstein-journals.org O'Brien and co-workers have conducted detailed studies on the asymmetric lithiation and trapping of N-Boc-piperazines, demonstrating the utility of this method for creating enantioenriched α-functionalized piperazines. beilstein-journals.org

Palladium-catalyzed asymmetric allylic alkylation is another powerful tool for the enantioselective synthesis of piperazine derivatives. Stoltz and co-workers developed a method for the synthesis of enantioenriched piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. beilstein-journals.org This strategy provides access to a variety of chiral α-substituted piperazines with high enantiomeric excess.

A "chiral auxiliary" strategy has also been employed. This involves using a chiral group on the distal nitrogen of the piperazine ring to direct the stereochemical outcome of a reaction. The chiral auxiliary can then be removed in a subsequent step to afford the enantiopure piperazine derivative. beilstein-journals.org

MethodKey Reagents/CatalystsStereocontrol ElementProduct ConfigurationReference
Asymmetric Deprotonationsec-BuLi, (-)-sparteineChiral Ligand(R) or (S) beilstein-journals.org
Palladium-Catalyzed Asymmetric Allylic AlkylationPalladium catalyst, Chiral ligandChiral CatalystEnantioenriched beilstein-journals.org
Chiral Auxiliary ApproachChiral auxiliary on N4Chiral AuxiliaryDiastereomers, then enantiopure beilstein-journals.org

Diastereoselective Strategies

The synthesis of piperazines with multiple stereocenters requires diastereoselective methods to control the relative stereochemistry of the substituents.

An iridium-catalyzed [3+3] cycloaddition of imines has been reported for the diastereoselective synthesis of C-substituted piperazines. This method allows for the formation of a single diastereomer with high selectivity. nih.gov

Iodine-mediated 6-exo-trig cyclization of amino acid-derived intermediates provides a route to trans-2,5-disubstituted piperazines. acs.orgnih.govacs.org This diastereoselective cyclization proceeds with high yield and complete retention of the absolute stereochemistry from the starting amino acid. acs.orgacs.org

A palladium-catalyzed intramolecular hydroamination has been developed for the modular and highly diastereoselective synthesis of 2,6-disubstituted piperazines. organic-chemistry.org This method favors the formation of trans-2,6-disubstituted piperazines. The hydroamination substrates are prepared from amino acids, allowing for the synthesis of enantiopure piperazines with diverse substituents. organic-chemistry.org

Catalytic Methods in Piperazine Ring Construction and Modification

Catalytic methods are highly desirable for the synthesis of piperazines due to their efficiency and potential for atom economy. Various catalytic systems have been developed for both the construction of the piperazine ring and its subsequent functionalization.

Reductive Cyclization Techniques

A general and efficient method for the synthesis of substituted piperazines involves the catalytic reductive cyclization of dioximes. mdpi.comnih.govresearchgate.net This strategy begins with the double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine intermediate. mdpi.comresearchgate.net Subsequent catalytic hydrogenation of the dioxime leads to the formation of the piperazine ring. This method is stereoselective, often yielding the cis-2,6-disubstituted piperazine as the major product. mdpi.com The reaction can be carried out using catalysts such as palladium on carbon (Pd/C) or Raney nickel. mdpi.com This approach is versatile, allowing for the synthesis of a wide range of C- and N-substituted piperazines from readily available starting materials. mdpi.comnih.govresearchgate.net

The proposed mechanism for this reductive cyclization involves the hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes to a dihydropyrazine. Subsequent hydrogenation of the C=N bonds and elimination of ammonia (B1221849) affords the final piperazine product. mdpi.com

SubstrateCatalystKey IntermediateProductReference
Bis(oximinoalkyl)aminePd/C or Raney NiDiimineSubstituted Piperazine mdpi.comresearchgate.net

Coupling Reactions for Functionalization

Palladium-catalyzed coupling reactions are widely used for the functionalization of the piperazine ring. These methods allow for the introduction of a variety of substituents at the carbon atoms of the piperazine core.

Direct C-H functionalization of N-Boc-piperazines has been achieved through lithiation followed by a Negishi coupling process. beilstein-journals.org This allows for the installation of aryl groups at the α-carbon of the piperazine ring.

Palladium-catalyzed modular synthesis of substituted piperazines can be achieved through the cyclization of a propargyl unit with a diamine component. nih.gov This process provides access to highly substituted piperazines with good yields and high regio- and stereochemical control. nih.gov

Furthermore, palladium catalysis can be employed for remote C-H functionalization of heterocycles containing a piperazine substituent. For example, the C5-position of an N-(alkyl)pyrimidin-2-amine core can be arylated or olefinated using palladium catalysis. rsc.org

Piperazine DerivativeCoupling PartnerCatalystType of FunctionalizationReference
N-Boc-N'-benzylpiperazinePhenyl bromidePalladiumα-Arylation beilstein-journals.org
Bis-tosylated ethylenediaminePropargyl carbonatePalladiumRing construction and substitution nih.gov
N-(pyrimidin-2-yl)piperazineAryl halides/AlkenesPalladiumRemote C-H functionalization rsc.org

Molecular Design and Structural Investigations of 2 Tert Butylpiperazine Compounds

Conformational Analysis of the Piperazine (B1678402) Ring System

The six-membered piperazine ring, analogous to cyclohexane (B81311), can adopt several conformations, with the chair form being the most stable due to the minimization of torsional and angle strain. In derivatives of 2-tert-butylpiperazine, the piperazine ring consistently adopts a chair conformation. iucr.orgmdpi.comnih.gov This preference is driven by the energetic favorability of staggered arrangements of substituents on adjacent atoms, which reduces steric hindrance.

The presence of substituents on the ring's nitrogen or carbon atoms can influence the specific geometry of the chair conformation. For instance, in the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, the piperazine ring exhibits a chair conformation where the substituents are positioned di-equatorially to minimize steric clashes. iucr.orgnih.gov Similarly, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate also reveals a chair conformation for the central piperazine ring. mdpi.com Computational studies on (S)-3-tert-butyl-2,5-piperazinedione using density functional theory have also provided insights into the conformational preferences of such substituted piperazine systems. smolecule.com

Steric and Electronic Influences of the Tert-Butyl Substituent

The tert-butyl group is a sterically demanding substituent that exerts a significant influence on the conformational equilibrium of the piperazine ring. Due to its large size, a tert-butyl group strongly prefers to occupy an equatorial position on a six-membered ring to avoid destabilizing 1,3-diaxial interactions. pearson.comlibretexts.org The energy difference between an axial and an equatorial tert-butyl group on a cyclohexane ring, known as the A-value, is approximately 5.4 kcal/mol, which is substantially higher than that for smaller groups like methyl (1.8 kcal/mol). pearson.com This large energy difference effectively "locks" the conformation with the tert-butyl group in the equatorial position. libretexts.org

This steric influence is evident in the crystal structures of this compound derivatives, where the bulky tert-butyl group or tert-butoxycarbonyl (Boc) group consistently occupies an equatorial position to minimize steric strain. iucr.orgmdpi.comnih.govvulcanchem.com The steric bulk of the tert-butyl group can also direct the course of chemical reactions, influencing the regioselectivity of substitutions on the piperazine ring or on attached aromatic moieties.

Crystal Engineering and Solid-State Characterization

The study of the solid-state structures of this compound compounds through X-ray crystallography provides valuable information about their three-dimensional arrangement and intermolecular interactions. This knowledge is crucial for understanding their physical properties and for the rational design of new materials and pharmaceutical compounds.

X-ray Crystallography Studies

For example, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined to be monoclinic, with the space group P21/c. mdpi.com The central piperazine ring in this molecule adopts a chair conformation. mdpi.com

Another detailed crystallographic study was conducted on tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate . iucr.orgnih.gov This compound also features a piperazine ring in a chair conformation with di-equatorial substituents. iucr.orgnih.gov The study revealed interesting details about the hybridization of the piperazine nitrogen atoms. One nitrogen atom (N1) is sp³ hybridized, as expected for a saturated amine, while the other nitrogen (N2), which is attached to a carbonyl group, is sp² hybridized due to the delocalization of its lone pair into the carbonyl π-system. nih.gov

Crystallographic Data for Selected this compound Derivatives
CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell ParametersReference
tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylateC16H30N2O4MonoclinicP21/ca = 8.4007(2) Å b = 16.4716(4) Å c = 12.4876(3) Å β = 90.948(1)° mdpi.com
tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylateC20H27FN2O2MonoclinicP21a = 10.5966(3) Å b = 6.1369(2) Å c = 15.6892(5) Å β = 100.998(1)° iucr.orgnih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.com In the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, the crystal packing is primarily influenced by weak, directional hydrogen-bond-like interactions (C—H⋯O) and C—H⋯π interactions. iucr.orgnih.gov Dispersion forces are the major source of attraction. iucr.orgnih.gov Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, was employed to better understand these packing forces. iucr.orgnih.gov

In other systems, the bulky and non-polar tert-butyl groups can play a significant role in the crystal packing through London dispersion forces. These weak, attractive forces arise from temporary fluctuations in electron density and can become substantial when large, polarizable groups like tert-butyl are in close contact.

Computational Chemistry Approaches in Structure-Activity Relationship (SAR) Elucidation

Computational chemistry provides powerful tools to investigate the relationship between the three-dimensional structure of a molecule and its biological activity. nih.gov These methods are particularly useful in drug discovery for predicting how a compound will interact with its biological target.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtandfonline.com This method is widely used to predict the binding mode of a ligand to a protein target. Several studies have employed molecular docking to investigate the structure-activity relationships of compounds containing a tert-butylpiperazine moiety.

In a study on inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), molecular docking simulations showed that the tert-butylpiperazine fragment of the inhibitor binds to a shelf created by a tryptophan residue (Trp760) through C-H⋯π and cation⋯π interactions. mdpi.com Interestingly, standard docking approaches indicated high flexibility for the tert-butylpiperazine fragment, while a more advanced workflow using quantum mechanics-derived atomic charges resulted in a more constrained binding pose with a lower root-mean-square deviation (RMSD). researchgate.netresearchgate.net

Another study on inhibitors for Leishmaniasis identified new compounds through fragment-based drug design, where a piperazine moiety was a key recurring fragment. nih.gov Computational studies, including molecular docking, guided the optimization of these fragments into more potent inhibitors. nih.gov

Molecular Docking Studies of Tert-butylpiperazine Derivatives
Target ProteinLigand (or core structure)Key InteractionsReference
Phosphoinositide 3-kinase delta (PI3Kδ)1-{2-[(4-Tert-butylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-2-(trifluoromethyl)-1H-benzimidazoleC-H⋯π/cation⋯π interaction with Trp760 mdpi.commdpi.com
Trypanothione Reductase (TR)Piperazine-containing fragmentsGuided fragment merging and linking for inhibitor design nih.gov
Cyclooxygenase-2 (COX-2)2-cyclopentyloxyanisole derivatives with tert-butyl piperazine-1-carboxylateBinding pocket interactions studied to rationalize antitumor activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of compounds and their biological activities. wikipedia.orgmedcraveonline.com These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. medcraveonline.com For the broader class of piperazine derivatives, several QSAR studies have been conducted to elucidate the key structural features governing their biological effects. nih.govmdpi.cominsilico.euscispace.com

In a 3D-QSAR study on piperazine derivatives with antihistamine and antibradykinin effects, Comparative Molecular Field Analysis (CoMFA) was employed. nih.gov The findings revealed that electrostatic and steric factors were the primary determinants of antagonistic activity, with contributions of 54.8% and 45.2%, respectively. koreascience.kr Notably, the hydrophobicity of the compounds did not show a significant correlation with their biological activity. nih.govkoreascience.kr

Another QSAR investigation focused on a series of piperazine derivatives as mTORC1 inhibitors. mdpi.com This study identified six molecular descriptors that significantly correlated with the inhibitory activity: the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), topological polar surface area (PSA), and refractive index (n). mdpi.com The resulting models were then used to predict the potency of new potential inhibitors. mdpi.com

Furthermore, QSAR models have been developed for aryl-piperazine derivatives targeting malaria and for piperazine and keto-piperazine compounds as renin inhibitors. insilico.euscispace.com The study on renin inhibitors, which included 80 compounds, produced a statistically robust model with a high correlation coefficient (R² = 0.846) and strong predictive power (Q² = 0.818), demonstrating the utility of QSAR in designing potent enzyme inhibitors. scispace.com

These examples, while not focused exclusively on this compound, highlight the common methodologies and types of descriptors used to model the activity of the piperazine scaffold.

Table 1: Summary of QSAR Studies on Piperazine Derivatives

Derivative ClassBiological Activity / TargetQSAR MethodKey Findings/DescriptorsReference(s)
Piperazine DerivativesAntihistamine & AntibradykininCoMFA (3D-QSAR)Electrostatic and steric fields are dominant predictive factors. nih.gov, koreascience.kr
Piperazine DerivativesmTORC1 InhibitionMLR & MNLRELUMO, electrophilicity, MR, LogS, PSA, and refractive index are significant. mdpi.com
Aryl-piperazinesAntimalarial (P. falciparum)Multivariable Linear RegressionModels established to predict potency against chloroquine-resistant and sensitive strains. insilico.eu
Piperazine & Keto-piperazinesRenin InhibitionSequential MLRA robust predictive model (R² = 0.846) was developed. scispace.com

Advanced In Silico Workflow for Binding Mode Coherence

The accurate prediction of how a ligand binds to its target protein is fundamental for structure-based drug design. For molecules containing a this compound moiety, standard molecular docking approaches have been shown to struggle with predicting a consistent binding mode. researchgate.netnih.gov The tert-butylpiperazine fragment often displays high flexibility and mobility within the binding pocket during standard rigid docking simulations, leading to a lack of coherence in the predicted binding poses. nih.gov

To overcome this limitation, an advanced in silico workflow has been developed. nih.gov This workflow incorporates higher-level calculations, such as using quantum mechanics (QM)-derived atomic charges, to better represent the molecule's electronic properties. nih.gov When this workflow was applied to a series of PI3Kδ inhibitors containing a tert-butylpiperazine core, it resulted in a significantly more consistent and coherent set of binding modes. nih.gov The root mean square deviation (RMSD) among the predicted poses was less than 0.5 Å, indicating high similarity and reliability. nih.gov

A key validation of this workflow was observed when modeling derivatives where a fluorine atom was introduced. nih.gov Using the advanced workflow, the fluorine substitution did not lead to drastic conformational changes in the predicted binding mode. nih.gov In contrast, standard docking methods would likely show greater variability. The improved coherence of the binding mode directly translates to more reliable predictions of biological activity. nih.gov In a study involving PI3Kδ inhibitors, the tert-butylpiperazine group was shown to bind to the Trp760 shelf of the protein. nih.gov

The superiority of the advanced workflow is quantitatively demonstrated by the improved correlation between the predicted binding affinity and the experimentally measured biological activity.

Table 2: Comparison of Correlation Coefficients for Activity Prediction of Tert-butylpiperazine Derivatives

Docking/Workflow MethodDescriptionCorrelation Coefficient (r)Reference
Standard DockingUtilizes a rigid receptor catalytic pocket.-0.34 nih.gov
Flexible DockingAllows for flexibility in the protein structure.-0.35 nih.gov
Advanced In Silico WorkflowEmploys QM-derived charges and other enhancements.~0.93 nih.gov

Pharmacological and Biological Activities of 2 Tert Butylpiperazine Derivatives

Central Nervous System (CNS) Activity

Derivatives of 2-tert-butylpiperazine have demonstrated a range of activities within the central nervous system, indicating their potential as therapeutic agents for various neurological and psychiatric disorders. These activities include interactions with key neurotransmitter receptors and enzymes that are crucial for cognitive function, mood regulation, and neuronal health.

Histamine (B1213489) H3 Receptor Ligand Properties and Antagonist Potency

Derivatives of this compound have been investigated as ligands for the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are known to enhance histaminergic neuron activity, leading to increased wakefulness and improved cognitive function. nih.gov

A novel series of benzophenone (B1666685) derivatives incorporating a piperazine (B1678402) moiety were designed and synthesized to target the histamine H3 receptor. mdpi.com Among these, certain compounds displayed high affinity for the H3 receptor, with Ki values in the nanomolar range. mdpi.com For instance, one of the most potent compounds exhibited a Ki of 8 nM. mdpi.com The position of the alkoxy chain on the benzophenone scaffold was found to be a critical determinant of H3 receptor affinity, with para-substituted derivatives generally showing the highest potency. mdpi.com

Another study focused on guanidine (B92328) derivatives, which also showed potent histamine H3 receptor ligand properties. acs.org Several of these compounds demonstrated high affinity, with pKi values around 6.8. acs.org These findings highlight the potential of this compound derivatives as a scaffold for developing potent and selective histamine H3 receptor antagonists. nih.govacs.org

Table 1: Histamine H3 Receptor Binding Affinities of Selected Piperazine Derivatives

Compound H3R Affinity (Ki) Reference
Benzophenone Derivative 6 8 nM mdpi.com
Guanidine Derivative ADS1024 pKi = 6.839 acs.org
Guanidine Derivative ADS1017 pKi = 6.804 acs.org
Enerisant High Affinity nih.gov

Anticonvulsant Effects

Several studies have explored the anticonvulsant potential of this compound derivatives. Research into quinazolin-4(3H)-one derivatives, which can incorporate a piperazine ring, has shown promising anticonvulsant activity in various experimental models. nih.gov For example, in the pentylenetetrazole (PTZ)-induced seizure model, some of these compounds provided 100% protection against seizures. nih.gov

The anticonvulsant effects of these derivatives are thought to be mediated, at least in part, through the modulation of the GABAergic system. nih.gov In silico studies suggest that these compounds may act by binding to an allosteric site on the GABAA receptor. nih.gov Further investigations into new piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines have also been conducted to evaluate their neurotropic activities, including anticonvulsant effects. mdpi.com These studies utilize models such as pentylenetetrazole and thiosemicarbazide-induced convulsions, as well as maximal electroshock, to assess their efficacy. mdpi.comgrafiati.com

Pro-cognitive Properties and Potential in Neurodegenerative Diseases (e.g., Alzheimer's Disease, Butyrylcholinesterase Inhibition)

Derivatives of this compound have shown significant promise in the context of neurodegenerative diseases like Alzheimer's disease, primarily through their pro-cognitive effects and inhibition of key enzymes such as butyrylcholinesterase (BChE).

Selective inhibition of BChE is considered a viable therapeutic strategy for Alzheimer's disease. nih.gov In the later stages of the disease, BChE takes on a more prominent role in the hydrolysis of acetylcholine (B1216132) as levels of acetylcholinesterase (AChE) decline. acs.org Therefore, inhibiting BChE can help to maintain synaptic acetylcholine levels, which is crucial for cognitive function. nih.govmdpi.com

A lead compound, a racemic BChE inhibitor, demonstrated pro-cognitive effects in a mouse model of Alzheimer's-like symptoms. acs.org An optimized version of this compound showed even greater potency as a human BChE inhibitor and had significantly higher brain exposure in vivo. acs.org This optimized compound was effective in improving cognitive function in mouse models with both scopolamine-induced and Aβ1–42-induced cognitive deficits. acs.org Importantly, these BChE inhibitors have shown procognitive effects in vivo without the typical peripheral cholinergic adverse effects associated with AChE inhibitors. acs.org

Furthermore, novel rivastigmine (B141) derivatives, which can incorporate a piperazine-like structure, have been developed as multi-target compounds for Alzheimer's disease. mdpi.com These hybrids combine the cholinesterase-inhibiting properties of rivastigmine with the Aβ aggregation inhibition, antioxidant, and metal chelation properties of other moieties. mdpi.com Several of these compounds were found to be better inhibitors of BChE than rivastigmine itself. mdpi.com

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Piperazine Derivatives

Compound Series BChE Inhibition (IC50) Reference
Rivastigmine-BIM Hybrids (Series 5) 0.9−1.7 µM mdpi.com
Optimized Sulfonamide (R)-(−)-3 More potent than parent compound acs.org
Compound 7 eqBChE IC50 = 2.94 nM, hBChE IC50 = 34.6 nM nih.gov
Compound 20 eqBChE IC50 = 0.15 nM, hBChE IC50 = 45.2 nM nih.gov

Dopamine (B1211576) (D2) and Serotonin (B10506) (5-HT1A) Receptor Binding Affinities

Derivatives of this compound have been investigated for their binding affinities to dopamine D2 and serotonin 5-HT1A receptors, which are key targets in the treatment of psychiatric disorders such as schizophrenia and depression. patsnap.comresearchgate.net A series of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones, structurally related to the atypical antipsychotic adoprazine, were synthesized and evaluated for their dual D2 and 5-HT1A receptor binding affinities. patsnap.com

The structure-activity relationship studies revealed that certain structural motifs, such as cyclopentenylpyridine and cyclopentenylbenzyl groups, contribute significantly to the dual D2 and 5-HT1A receptor binding affinities of these compounds. patsnap.comresearchgate.net In one study, a thiophene (B33073) analog exhibited high affinity for the D3 dopamine receptor (Ki value = 1.4 ± 0.21 nM) with over 400-fold selectivity versus the D2 receptor, and a lower affinity for the 5-HT1A receptor (Ki value = 199 nM). mdpi.com In contrast, a thiazole (B1198619) analog showed increased affinity at the 5-HT1A receptor. mdpi.com

Another study of 1-arylpiperazines attached to various dopaminergic pharmacophores found that derivatives of 1-(1-naphthyl)-piperazine and 1-(2,3-dimethylphenyl)-piperazine were the strongest competitors at both D2 and 5-HT1A receptors. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an important enzyme in the metabolism of dopamine, and its inhibition can increase dopamine levels in the brain. wikipedia.org This makes MAO-B inhibitors valuable in the treatment of neurodegenerative disorders like Parkinson's disease. wikipedia.orgmdpi.com

Several derivatives containing a piperazine moiety have been evaluated for their MAO-B inhibitory activity. nih.gov A study of piperazine-substituted chalcones found that all eleven compounds tested exhibited high inhibitory activities against MAO-B, with some showing IC50 values in the sub-micromolar range. nih.gov For example, the most potent compound, PC10, had an IC50 value of 0.65 µM. nih.gov Kinetic studies revealed that these compounds were reversible and competitive inhibitors of MAO-B. nih.gov

Another class of compounds, pyridazinobenzylpiperidine derivatives, also showed significant MAO-B inhibition. mdpi.com The most potent compound in this series had an IC50 value of 0.203 µM and a high selectivity for MAO-B over MAO-A. mdpi.com These findings suggest that the this compound scaffold can be incorporated into structures that effectively and selectively inhibit MAO-B. mdpi.comnih.gov

Table 3: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Selected Piperazine Derivatives

Compound MAO-B Inhibition (IC50) Reference
PC10 (Piperazine-substituted chalcone) 0.65 µM nih.gov
PC11 (Piperazine-substituted chalcone) 0.71 µM nih.gov
S5 (Pyridazinobenzylpiperidine derivative) 0.203 µM mdpi.com
S16 (Pyridazinobenzylpiperidine derivative) 0.979 µM mdpi.com
Monoamine Oxidase B inhibitor 2 1.33 nM medchemexpress.com

Antimicrobial and Anthelmintic Activity

In addition to their effects on the central nervous system, derivatives of this compound have been explored for their potential as antimicrobial and anthelmintic agents.

Several studies have synthesized and evaluated novel piperazine derivatives for their activity against various bacterial and parasitic organisms. joac.infoscielo.brscielo.br For instance, a series of new (2-tert-butylpyrimidin-5-yl)[4-(substituted-2-ylcarbonyl)piperazin-1-yl]methanones and related compounds were synthesized and tested for their anthelmintic activity against Pheritima posthuma. joac.info These compounds demonstrated varying degrees of activity. joac.info

Similarly, methylpyrimidine sulfonyl piperazine derivatives were synthesized and tested for in vitro antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as for anthelmintic activity. scielo.brscielo.brresearchgate.net Some of these compounds were found to be potent pharmacophores. scielo.brscielo.br The investigation of anthelmintic activity revealed that methylpyrimidine sulfonyl piperazines were potent anthelmintic agents. scielo.brscielo.br

Further research into pyrazine-2-carboxylic acid derivatives of piperazines showed that some of these compounds exhibited moderate to high antimicrobial activity. researchgate.net The antibacterial activity of these piperazine derivatives may be due to the inhibition of enzymes like GlcN-6-P synthase. researchgate.net Another study on piperazines bearing a N,N′-bis(1,3,4-thiadiazole) moiety found significant antibacterial activity, particularly against gram-negative strains like E. coli. mdpi.com

Antibacterial Spectrum and Efficacy

Derivatives of piperazine have demonstrated notable antibacterial properties. sci-hub.semdpi.com Certain piperazine analogues have shown modest to significant activity against both Gram-positive and Gram-negative bacteria. sci-hub.sescielo.br For instance, some synthesized pyrazine-2-carboxylic acid derivatives of piperazine exhibited good antimicrobial activity against clinical isolates including E. coli, P. aeruginosa, B. subtilis, and S. aureus. rjpbcs.com

In one study, hybrid compounds of ciprofloxacin (B1669076) with piperazine derivatives showed pronounced growth inhibition against standard and resistant bacterial strains. sci-hub.se Specifically, certain hybrids displayed excellent bacterial growth inhibition against both standard and resistant strains of E. coli, P. aeruginosa, and S. aureus. sci-hub.se Another study highlighted that some sulfonyl piperazine methanone (B1245722) derivatives were effective antibacterial agents. scielo.br

The antibacterial activity of these derivatives is often attributed to their ability to interfere with essential bacterial processes. For example, some piperazine derivatives have been investigated as DNA gyrase inhibitors, a crucial enzyme for bacterial survival. sci-hub.seresearchgate.net

It has been observed that the substitution pattern on the piperazine ring plays a crucial role in determining the antibacterial potency. ajpp.in For example, the introduction of specific heterocyclic moieties can enhance the antibacterial spectrum and efficacy. joac.info Some studies have shown that certain abietane (B96969) diterpenoid derivatives incorporating a piperazine moiety exhibit strong antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

Compound Type Target Bacteria Activity Level Reference
Pyrazine-2-carboxylic acid derivatives E. coli, P. aeruginosa, B. subtilis, S. aureus Good rjpbcs.com
Ciprofloxacin-piperazine hybrids Standard and resistant E. coli, P. aeruginosa, S. aureus Excellent sci-hub.se
Sulfonyl piperazine methanones Escherichia coli, Staphylococcus aureus Potent scielo.brresearchgate.net
Abietane diterpenoid derivatives Staphylococcus aureus, MRSA Strong mdpi.com

Antifungal Activity

Several studies have highlighted the potential of piperazine derivatives as antifungal agents. nih.govmdpi.com Research has shown that alkylated piperazines and their hybrids with azoles can exhibit broad-spectrum activity against various fungal strains, including Candida albicans, non-albicans Candida species, and Aspergillus strains. nih.gov The length of the alkyl chains attached to the piperazine ring was found to be a critical factor influencing the antifungal activity. nih.gov

Some s-triazine derivatives incorporating a piperazine moiety have demonstrated significant antifungal potency, in some cases comparable to the standard drug fluconazole. mdpi.com For example, certain derivatives were highly active against C. albicans and C. tropicalis. mdpi.com The substitution on the piperazine ring was shown to be a key determinant of the antifungal effect. mdpi.com

Furthermore, novel 1,2,4-oxadiazole (B8745197) derivatives containing a piperidine (B6355638) or piperazine ring have been synthesized and shown to possess prominent antifungal activity against various plant and human fungal pathogens. ijettjournal.orgsioc-journal.cn For instance, certain derivatives exhibited excellent inhibition rates against Soybean rust (Phakopsora pachyrhizi) and corn rust (Puccinia sorghi). sioc-journal.cn

Table 2: Antifungal Activity of Selected Piperazine Derivatives

Compound Type Target Fungi Activity Level Reference
Alkylated piperazines and piperazine-azole hybrids Candida spp., Aspergillus spp. Promising nih.gov
s-Triazine derivatives with piperazine C. albicans, C. tropicalis Potent mdpi.com
1,2,4-Oxadiazole derivatives with piperazine Phakopsora pachyrhizi, Puccinia sorghi Prominent sioc-journal.cn
Sulfonyl piperazine methanones Fungal cultures Good ajpp.in

Anthelmintic Efficacy

Piperazine and its derivatives have a long-standing history as anthelmintic agents. ajpp.in Numerous studies have confirmed the efficacy of various synthesized piperazine derivatives against parasitic worms. scielo.brjoac.infoijettjournal.org For instance, pyrimidine (B1678525) sulfonyl piperazine derivatives have been shown to be potent anthelmintic agents, with activity comparable to the standard drug piperazine citrate (B86180) against the earthworm Pheretima posthuma. scielo.brresearchgate.net

The anthelmintic activity of these compounds is often evaluated by measuring the time taken for paralysis and death of the worms. scielo.brijettjournal.org Studies have shown that the concentration of the derivative plays a significant role in its efficacy. scielo.br

In the synthesis of novel compounds, the inclusion of a piperazine nucleus is often a key strategy for developing new anthelmintic drugs. joac.infoijettjournal.org For example, newly synthesized acid amides containing a piperazine 1,2,4-oxadiazole nucleus have been screened for their anthelmintic properties. ijettjournal.org

Table 3: Anthelmintic Activity of Selected Piperazine Derivatives

Compound Type Test Model Activity Level Reference
Pyrimidine sulfonyl piperazine derivatives Pheretima posthuma Potent, comparable to piperazine citrate scielo.brresearchgate.net
(2-tert-butylpyrimidin-5-yl)(piperazin-1-yl)methanone derivatives Pheritima posthuma Varying degrees of activity joac.info
Piperazine 1,2,4-oxadiazole nucleus compounds Pheretima posthuma Screened for activity ijettjournal.org
Alkylated sulfonyl piperazines Pheretima posthuma Good ajpp.in

Anticancer and Antiprotozoal Activity

Estrogen Receptor Alpha (ERα) Modulation and Breast Cancer Suppression

Derivatives of various chemical scaffolds have been investigated for their ability to modulate Estrogen Receptor Alpha (ERα), a key target in the treatment of estrogen receptor-positive (ER+) breast cancer. nih.govmdpi.comscienceopen.commdpi.com The goal of these therapies is to either block the action of estrogen on the receptor (antagonism) or to promote the degradation of the receptor itself (degradation). scienceopen.comelifesciences.org

Selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) are two important classes of drugs used in endocrine therapy. scienceopen.com While not specifically focusing on this compound, the principles of ERα modulation are relevant. For example, studies on bazedoxifene (B195308) acetate, a third-generation SERM, have shown its ability to reduce ERα protein levels in breast cancer cell lines. mdpi.com This downregulation of ERα can lead to reduced proliferation of cancer cells. mdpi.com

The microenvironment of the tumor, including signals from stromal cells, can also influence ERα expression and the response to therapy. nih.gov Paracrine signaling from marrow-derived stromal cells has been shown to downregulate ERα in breast cancer cells, potentially contributing to the emergence of estrogen-independent cancer clones. nih.gov

The development of new ERα-targeted agents is an active area of research, with a focus on overcoming resistance to existing therapies, particularly in the context of ESR1 mutations which can lead to estrogen-independent receptor activity. scienceopen.comelifesciences.org

Antiplasmodial Activity (e.g., against Plasmodium falciparum strains)

Several derivatives containing the piperazine moiety have demonstrated significant antiplasmodial activity, making them promising candidates for the development of new antimalarial drugs. nih.govresearchgate.netmdpi.com The malaria parasite, Plasmodium falciparum, is responsible for the most severe form of the disease, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents. nih.govmdpi.com

One study focused on 2-phenoxybenzamide (B1622244) derivatives, where a tert-butyl-piperazinyl analogue was synthesized and tested. nih.gov The compound tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate showed high antiplasmodial activity against the NF54 strain of P. falciparum with an IC50 value of 0.2690 µM. nih.govresearchgate.net This compound also exhibited a high selectivity index, indicating low cytotoxicity to mammalian cells. nih.govresearchgate.net

The antiplasmodial activity of these derivatives is often dependent on the substitution pattern of the molecule. nih.govresearchgate.net For instance, the nature of the substituents on the anilino and diaryl ether parts of the 2-phenoxybenzamide scaffold was found to have a significant impact on the activity. nih.govresearchgate.net

Other studies have also highlighted the potential of piperazine-containing compounds. Imidazolidinedione derivatives linked to a piperazine component showed stronger antiplasmodial effects against a chloroquine-resistant strain of P. falciparum compared to a sensitive strain. mdpi.com

Table 4: Antiplasmodial Activity of Selected Piperazine Derivatives

Compound P. falciparum Strain IC50 (µM) Selectivity Index Reference
tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate NF54 0.2690 460 nih.govresearchgate.net
Imidazolidinedione derivatives W2 (CQ-resistant) 4.98–11.95 - mdpi.com
(2-fluoro-5-trifluoromethylbenzyl)-menadione NF54 0.006 7495 mdpi.com
3,3',4-tri-O-methylellagic acid Dd2 0.63 µg/mL - uliege.be

Transient Receptor Potential Vanilloid 6 (TRPV6) Inhibition

The Transient Receptor Potential Vanilloid 6 (TRPV6) channel is a calcium-selective ion channel that is overexpressed in various cancers, making it an attractive therapeutic target. researchgate.netrsc.orgjcancer.org Inhibition of TRPV6 can disrupt calcium signaling in cancer cells and potentially suppress tumor growth. jcancer.org

Research has led to the identification of potent TRPV6 inhibitors. researchgate.netrsc.org A phenyl-cyclohexyl-piperazine derivative, cis-22a, was identified as the first submicromolar TRPV6 inhibitor. rsc.org Further optimization of this lead compound, inspired by the natural product capsaicin, resulted in an oxygenated analog, 3OG, with similar potency against TRPV6 (IC50 = 0.082 ± 0.004 μM) but with improved microsomal stability and reduced off-target effects. rsc.org

While the initial lead compound contained a piperazine ring, subsequent modifications explored other structural features. rsc.org For example, replacing a meta-pyridine group with a pyridone group also resulted in compounds with good hTRPV6 inhibitory activity. rsc.org The presence of a tert-butyl group as a cyclohexane (B81311) substituent was found to be less favorable for activity compared to an aromatic group. rsc.org

The development of selective TRPV6 inhibitors is crucial for understanding the role of this channel in disease and for developing targeted cancer therapies. researchgate.netnih.govnih.gov

Anti-inflammatory and Immunomodulatory Effects

Derivatives of piperazine have been investigated for their potential anti-inflammatory properties. Certain 2-piperidone (B129406) derivatives, for instance, have demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-induced microglial BV-2 cells. nih.gov Specifically, compounds 6b, 7p, and 7q were found to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Compound 7q also showed the ability to protect neuronal SH-SY5Y cells from neurotoxicity mediated by LPS-stimulated microglia activation. nih.gov

In a different study, novel piperazine-substituted indole (B1671886) derivatives were synthesized and evaluated for their in vitro anti-inflammatory activities. jrespharm.com The findings indicated that most of these compounds exhibited higher anti-inflammatory activity than the standard, acetylsalicylic acid (ASA). jrespharm.com Compounds 2 and 11, in particular, were 2- and 4.3-fold more active than ASA, respectively. jrespharm.com Docking studies suggested that the anti-inflammatory mechanism of these compounds might be linked to the inhibition of the COX-2 enzyme. jrespharm.com

Furthermore, a series of ferulic acid-piperazine derivatives have been developed, with compound 13a showing an ability to inhibit the NLRP3 inflammasome and reduce mitochondrial-induced reactive oxygen species in HMC-3 cells. acs.org Other research has focused on triazine derivatives incorporating a piperazine moiety, which showed inhibitory activity against pro-inflammatory cytokines TNF-α and IL-6. researchgate.net

Metabolic Disorder Therapies

The potential of this compound derivatives in managing metabolic disorders, particularly obesity, has been a subject of research. uio.no A study focused on the synthesis of piperine (B192125) derivatives for anti-obesity effects identified several promising compounds. researchgate.netresearchgate.net The in vitro anti-obesity tests were conducted on 3T3-L1 adipocytes and HepG2 human liver cells, with lipid droplet formation measured by Oil-Red O staining. researchgate.netresearchgate.net

Among the synthesized derivatives, a p-methylthio piperine derivative that includes tert-butyl piperazine-1-carboxylate (designated as DR-049) was notable. researchgate.netresearchgate.net This compound significantly reduced the formation of lipid droplets, as well as glycerol (B35011) and triglyceride levels in 3T3-L1 adipocytes. researchgate.netresearchgate.net Another compound, DR-214, also demonstrated significant activity against lipid accumulation in both Hep G2 and 3T3-L1 cells. researchgate.netresearchgate.net These findings suggest that the piperine template is a viable scaffold for developing new anti-obesity agents. researchgate.netresearchgate.net

Table 1: Anti-obesity Activity of a this compound Derivative

Compound ID Base Structure Modifications Observed Effects in 3T3-L1 Adipocytes

| DR-049 | Piperine | p-methylthio group, tert-butyl piperazine-1-carboxylate moiety | Significant reduction in lipid droplet formation, glycerol content, and triglyceride levels. researchgate.netresearchgate.net |

Insecticidal and Acaricidal Activities

The this compound scaffold has been utilized in the development of agrochemicals, specifically insecticides and acaricides. smolecule.com A series of N-substituted piperazine derivatives were synthesized using tert-butyl piperazine-1-carboxylate as a starting material to explore new acaricidal compounds. nih.gov

In greenhouse testing, compounds 11 and 12 from this series showed significant acaricidal activity against adult Tetranychus cinnabarinus (carmine spider mite). nih.gov Compound 12 was identified as a particularly potent candidate, proving to be more active than the commercial acaricides spirodiclofen (B1663620) and pyridaben (B1679940), with a lethal concentration (LC50) of 0.8977 mg/L. nih.gov

Further evaluation of compound 12 revealed that it possessed larvicidal activity equivalent to spirodiclofen and greater than pyridaben against T. cinnabarinus. nih.gov While its ovicidal activity was less than pyridaben, it was superior to spirodiclofen. nih.gov Field trials also demonstrated that compound 12 was effective in controlling Panonychus citri (citrus red mite) and P. ulmi (European red mite), showing both rapid action and long-lasting persistence. nih.gov Other studies have also reported on the synthesis of phenylpiperazine derivatives and their evaluation for acaricidal activity against various mite species, including Tetranychus urticae (two-spotted spider mite). nih.gov

Table 2: Acaricidal Activity of N-Substituted Piperazine Derivatives

Compound ID Target Species Activity Metric (LC50) Comparison with Commercial Standards

| 12 | Tetranychus cinnabarinus (adults) | 0.8977 mg/L | More active than spirodiclofen and pyridaben. nih.gov |

Antiviral Activity (e.g., HIV Inhibition)

Piperazine derivatives are a significant class of compounds explored for their antiviral properties, particularly as inhibitors of the human immunodeficiency virus (HIV). google.com Research has focused on designing these derivatives to act as CCR5 antagonists, which block the entry of HIV into host cells. researchgate.netresearchgate.net

In one study, a series of novel piperazine derivatives were designed and synthesized using a fragment-assembly strategy. researchgate.net Their ability to inhibit cell-cell fusion between cells expressing the HIV-1 envelope protein (gp120) and cells expressing the CD4 and CCR5 receptors was evaluated. researchgate.net Compound 9e from this series demonstrated the most potent CCR5 fusion activity, with an IC50 value of 0.64 μM. researchgate.net

Another area of investigation involves diarylpyrimidine-based derivatives that bear a piperazine sulfonyl group. These compounds are designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Compounds 18a1 (EC50 = 0.0018 μM) and 18b1 (EC50 = 0.0014 μM) were found to be exceptionally potent against the wild-type HIV-1 strain, showing greater activity than several control drugs, including Efavirenz (EFV) and Nevirapine (NVP). nih.gov Notably, compound 18b1 exhibited antiviral activity similar to the potent reference drug Rilpivirine (RPV) but with lower cytotoxicity. nih.gov

Mechanism of Action Studies

Receptor binding assays are crucial for understanding the mechanism of action of this compound derivatives. Studies have investigated the binding affinity of these compounds for various receptors, including serotonin, dopamine, and sigma receptors. smolecule.com

In the context of cancer research, a series of aza-vesamicol derivatives were synthesized and evaluated for their affinity for sigma-1 and sigma-2 receptors, which are often overexpressed in tumor cells. nih.gov Competitive binding assays revealed that bromine-containing vesamicol (B58441) derivatives generally exhibited high affinity for the sigma-1 receptor, with most Ki values being lower than 20 nM. nih.gov Specifically, derivative 11 , which contains an ethylene (B1197577) linker, showed high selectivity for the sigma-1 receptor, while derivative 12 demonstrated high affinity for both sigma-1 and sigma-2 receptors. nih.gov The binding assays for the sigma-2 receptor were performed using rat liver membranes and [3H]DTG as the radioligand, with (+)-pentazocine used to mask the sigma-1 sites. nih.gov

Another study on chiral (piperazin-2-yl)methanol derivatives also used receptor binding studies to determine affinities for sigma-1 and sigma-2 receptors in guinea pig brain and rat liver membrane preparations, respectively. researchgate.net

Table 3: Sigma Receptor Binding Affinity of Aza-Vesamicol Derivatives

Compound ID Receptor Subtype Binding Affinity (Ki) Selectivity
Most Bromine Derivatives Sigma-1 < 20 nM High affinity. nih.gov
11 Sigma-1 Not specified High selectivity for Sigma-1. nih.gov

| 12 | Sigma-1 & Sigma-2 | Not specified | High affinity for both receptors. nih.gov |

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, a key strategy in the development of new therapeutic agents. These studies often involve modifying the piperazine scaffold to optimize binding to the active sites of target enzymes, thereby modulating their activity.

A notable area of research is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the management of Alzheimer's disease. nih.gov The inhibition of these enzymes helps to increase the levels of the neurotransmitter acetylcholine in the brain. nih.gov A series of ferulic acid-piperazine derivatives were synthesized and evaluated for their inhibitory effects on human AChE (hAChE) and equine BChE (eqBChE). acs.org The inhibitory activity, measured as the half-maximal inhibitory concentration (IC₅₀), varied based on the substitutions on the phenyl ring attached to the piperazine linker. acs.org For instance, compound 7c , with a meta-methyl substitution, was found to be a potent AChE inhibitor, while compound 13a demonstrated significant inhibition of both AChE and BChE. acs.org

Inhibitory Activity of Ferulic Acid-Piperazine Derivatives Against Cholinesterases acs.org
CompoundSubstituentAChE IC₅₀ (μM)BChE % Inhibition (at 20 μM)
7aUnsubstituted Phenyl18.02 ± 0.1344.36 ± 0.25
7cmeta-Methyl3.11 ± 0.3547.72 ± 0.21
7fmeta-Methoxy4.15 ± 0.3147.43 ± 0.08
10f8-Hydroxyquinoline3.38 ± 0.21-
13aBenzyl-8-Hydroxyquinoline0.59 ± 0.19-

Another class of enzymes targeted by piperazine derivatives is the soluble epoxide hydrolase (sEH), which is implicated in hypertension and inflammation. nih.gov Studies on 1,3-disubstituted ureas incorporating a piperazine moiety revealed that the nature of the substituent on the piperazine nitrogen is critical for enzyme inhibition. nih.gov A comparison between N¹-acylated and N¹-alkylated piperazine compounds showed that the latter were significantly more potent sEH inhibitors. nih.gov

In the context of cancer research, derivatives have been evaluated against enzymes involved in tumor progression. A series based on a 2-cyclopentyloxyanisole scaffold included tert-butyl 4-(3-(cyclopentyloxy)-4-methoxyphenylcarbonothioyl)piperazine-1-carboxylate (9c) . nih.gov While specific inhibitory data for compound 9c against the tested enzymes was part of a broader series, the study highlighted that other derivatives in the series potently inhibited cyclooxygenase-2 (COX-2), phosphodiesterase 4B (PDE4B), and tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, N-tert-butylpiperazine derivatives have been identified as potent and selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a target in inflammatory diseases and hematological malignancies. mdpi.com Docking studies suggested that the lipophilic tert-butyl group engages in strong hydrophobic interactions within the enzyme's binding pocket. mdpi.com Compound 54 (CPL302253) , an N-tert-butylpiperazine derivative, showed a promising IC₅₀ value of 19 nM and high selectivity, leading to its selection as a clinical candidate. mdpi.com

Inhibitory Activity of Various this compound Derivatives
CompoundTarget EnzymeInhibitory Activity (IC₅₀)Source
13aAChE0.59 ± 0.19 μM acs.org
13aBChE5.02 ± 0.14 μM acs.org
29csEH7.0 nM nih.gov
54 (CPL302253)PI3Kδ19 nM mdpi.com

Cellular Pathway Modulation (e.g., β-catenin activation)

Beyond direct enzyme inhibition, this compound derivatives can exert their biological effects by modulating key cellular signaling pathways, such as the Wnt/β-catenin pathway. Aberrant activation of this pathway, leading to the accumulation and nuclear translocation of the protein β-catenin, is a hallmark of various cancers. mdpi.comoncotarget.com

A significant finding involves a hybrid compound, TTP-5 , which incorporates pyrimidine, triazole, and tert-butyl-piperazine-carboxylate moieties. nih.govresearchgate.net This compound was shown to inhibit the Wnt/β-catenin signaling pathway in tamoxifen-resistant breast cancer cells (MCF-7R). nih.govresearchgate.net Mechanistically, TTP-5 was found to suppress the activation of this pathway, which was more active in the resistant cells compared to their sensitive counterparts. nih.gov It effectively promotes the translocation of β-catenin from the nucleus, where it acts as a transcription factor for oncogenes, to the cytoplasm and cell membrane. nih.gov This inhibition of β-catenin activation by TTP-5 reversed the epithelial-to-mesenchymal transition (EMT)-like phenotype of the cancer cells, leading to decreased cell motility. nih.gov

Similarly, an isoflavone-dithiocarbamate conjugate, compound 19 , which contains a tert-butyl piperazine-1-carboxylate group, was found to reduce the growth and migration of prostate cancer (PC-3) cells. nih.gov Further investigation revealed that its mechanism of action involves the modulation of the MAPK/Wnt signaling pathways. nih.gov

The Wnt/β-catenin pathway's role is central to cell fate, proliferation, and tissue homeostasis. mdpi.com In a normal state, β-catenin is kept at low levels through degradation. oncotarget.com Upon pathway activation, β-catenin accumulates, enters the nucleus, and partners with transcription factors to promote the expression of target genes like c-Myc and Cyclin D1, which drive cell proliferation. oncotarget.comgoogle.com The ability of compounds like TTP-5 to disrupt this process highlights a promising therapeutic strategy for cancers dependent on hyperactive Wnt/β-catenin signaling. nih.govnih.gov

Applications As Research Tools and Intermediates

Role in Drug Discovery and Development Pipelines

The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in bioactive compounds. nih.govmdpi.com The addition of a tert-butyl group can significantly influence a molecule's properties, making 2-tert-butylpiperazine a key asset in designing and refining drug candidates.

Lead Compound Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its pharmacological profile. gd3services.comsygnaturediscovery.com The this compound moiety is often introduced to enhance key attributes such as potency, selectivity, solubility, and metabolic stability.

The tert-butyl group, due to its size and lipophilicity, can serve several optimizing functions. It can act as a steric shield, protecting nearby functional groups from metabolic enzymes, thereby increasing the compound's stability and half-life. hyphadiscovery.com This modification can also improve a molecule's binding affinity to its biological target by engaging in hydrophobic interactions within the target's binding pocket. mdpi.com For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, incorporating a piperazine group was shown to improve physical properties, and further modifications are studied to enhance potency. psu.edunih.gov Similarly, research into butyrylcholinesterase inhibitors for Alzheimer's disease involved synthesizing piperazine derivatives to optimize a lead compound. nih.gov The presence of tert-butyl groups has been found to enhance solubility and bioavailability while maintaining high activity against target enzymes.

Table 1: Conceptual Role of the this compound Moiety in Lead Optimization

Property to OptimizeContribution of this compound MoietyDesired Outcome
Potency The tert-butyl group can establish strong hydrophobic interactions with the target protein, such as the Trp-760 residue in PI3Kδ. mdpi.comIncreased binding affinity, lower effective concentration (e.g., lower IC₅₀).
Selectivity The specific size and shape of the moiety can ensure a better fit in the target's binding site compared to off-targets.Reduced side effects by minimizing interaction with other proteins.
Metabolic Stability The bulky tert-butyl group can shield metabolically labile sites from cytochrome P450 (CYP) enzymes. hyphadiscovery.comLonger half-life, reduced metabolic clearance.
Solubility & Bioavailability The basic nitrogen atoms of the piperazine ring can be protonated, improving aqueous solubility, while the tert-butyl group enhances lipophilicity, aiding membrane permeability. nih.govImproved absorption, distribution, metabolism, and excretion (ADME) profile.

Bioactive Scaffold Design

A bioactive scaffold is a core chemical structure upon which a library of new compounds can be built. nih.gov The piperazine-2,5-dione, a derivative of piperazine, is recognized as a useful scaffold for creating bioactive molecules. chemrxiv.org The this compound structure serves as a valuable starting point for designing new classes of therapeutic agents due to its proven utility in interacting with biological targets.

Researchers have used this scaffold to develop potent and selective inhibitors for various enzymes. A notable example is the design of inhibitors for phosphoinositide 3-kinase delta (PI3Kδ), a target for inflammatory diseases and cancers. In this context, the N-tert-butylpiperazine fragment demonstrated strong hydrophobic interactions within the enzyme's binding site, leading to high potency and selectivity. mdpi.com This highlights how the scaffold can be systematically modified to generate novel drug candidates with desirable properties. mdpi.com

Table 2: Examples of Bioactive Compounds Built on a tert-Butylpiperazine Scaffold

Compound ClassTargetTherapeutic AreaKey FindingReference
Pyrazolo[1,5-a]pyrimidine DerivativesPI3KδInflammation, CancerN-tert-butylpiperazine derivatives exhibit high activity and selectivity. Compound 37 showed an IC₅₀ of 13.0 nM for PI3Kδ. mdpi.com
1,3-Disubstituted UreasSoluble Epoxide Hydrolase (sEH)Hypertension, InflammationIntroduction of a piperazino group improved pharmacokinetic properties while retaining high potency (IC₅₀ of 7.0 nM for compound 29c ). nih.gov
AcaricidesUndisclosed (Pest Control)AgrochemicalA derivative (Compound 12 ) synthesized from tert-butyl piperazine-1-carboxylate proved more active than commercial acaricides. nih.gov

Stable Isotope Labeling for Pharmacokinetic and Metabolic Profiling

Stable Isotope Labeled (SIL) compounds are indispensable tools in modern drug development, particularly in drug metabolism and pharmacokinetics (DMPK) studies. symeres.comsci-hub.se Isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into a drug candidate's structure. symeres.com Because these isotopes are stable and non-radioactive, they are safe for use in human studies. nih.gov

Deuterium labeling, where hydrogen atoms are replaced by deuterium, is particularly common. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down the rate of metabolic reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect. symeres.comdovepress.com By strategically placing deuterium on metabolically vulnerable sites of a molecule, such as the tert-butyl group, researchers can create analogues with greater metabolic stability, a reduced rate of clearance, and a longer half-life. hyphadiscovery.comresearchgate.net

SIL versions of this compound derivatives, like tert-Butyl piperazine-1-carboxylate-d₈ or -¹³C₄, are used as internal standards in mass spectrometry-based assays. medchemexpress.com This allows for precise quantification of the unlabeled drug in biological samples (e.g., plasma), providing accurate pharmacokinetic data. sci-hub.se While deuteration can improve a drug's metabolic profile, its effects are not always predictable and must be confirmed experimentally for each new compound. hyphadiscovery.comgoogle.com

Intermediate in Complex Organic Synthesis

Beyond its direct role in bioactive molecules, this compound is a crucial building block in the multi-step synthesis of more complex chemical entities. chemimpex.comcymitquimica.com It is most commonly used in its N-Boc protected form, tert-butyl piperazine-1-carboxylate, where one of the piperazine nitrogens is temporarily masked by a tert-butyloxycarbonyl (Boc) group. cymitquimica.com This protection allows chemists to selectively perform reactions on the other nitrogen atom without interference, after which the Boc group can be easily removed under acidic conditions. nih.govcymitquimica.com

This strategy has been employed in the synthesis of a wide range of pharmacologically active compounds. For example, it has been used as an intermediate in the creation of antiplasmodial agents, potential acaricides for pest control, and inhibitors of enzymes like butyrylcholinesterase. nih.govnih.govmdpi.com The piperazine derivative is typically coupled with other molecules through reactions like amide bond formation or nucleophilic substitution to construct the final, larger structure. nih.govresearchgate.net

Table 3: Use of tert-Butylpiperazine Derivatives as Synthetic Intermediates

IntermediateReaction TypeProduct ClassReference
tert-Butyl piperazine-1-carboxylateAmide couplingButyrylcholinesterase inhibitor nih.gov
tert-Butyl piperazine-1-carboxylateNucleophilic substitutionAntiplasmodial benzamides mdpi.com
tert-Butyl piperazine-1-carboxylateAmide couplingPD-1/PD-L1 inhibitors nih.gov
tert-Butyl piperazine-1-carboxylateIntermediate derivatisationN-substituted piperazine acaricides nih.gov
tert-Butyl piperazine-1-carboxylateAmide couplingIsoflavone conjugates nih.gov

Use in Biochemical Assays for Enzyme Studies

Derivatives of this compound are frequently used as chemical probes in biochemical assays to study enzyme function and inhibition. By designing molecules that can selectively bind to and inhibit a specific enzyme, researchers can investigate the enzyme's role in biological pathways and validate it as a potential drug target.

As mentioned previously, derivatives containing the N-tert-butylpiperazine moiety have been developed as highly potent and selective inhibitors of the PI3Kδ enzyme. mdpi.com These compounds can be used in in vitro kinase assays to measure enzyme activity and determine the inhibitor's potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Such studies are crucial for understanding the structure-activity relationship (SAR)—how specific chemical features of the inhibitor influence its binding and inhibitory effect. mdpi.commdpi.com Similarly, urea-based compounds incorporating a piperazine functional group have been synthesized and tested as potent inhibitors of soluble epoxide hydrolase (sEH), another important therapeutic target. nih.gov

Table 4: this compound Derivatives as Enzyme Inhibitors in Research

Compound/SeriesEnzyme TargetAssay TypeKey Result (IC₅₀)Research ApplicationReference
Compound 37 (Pyrazolo[1,5-a]pyrimidine derivative)PI3KδIn vitro kinase inhibition assay13.0 nMStudying selective PI3Kδ inhibition for inflammatory diseases. mdpi.com
Compound 54 (CPL302253) (Pyrazolo[1,5-a]pyrimidine derivative)PI3KδIn vitro kinase inhibition assay1.1 nMSelected as a clinical candidate for asthma treatment based on high potency and good metabolic stability. mdpi.com
Compound 29c (1,3-disubstituted urea (B33335) derivative)Soluble Epoxide Hydrolase (sEH)In vitro enzyme inhibition assay7.0 nMDeveloping potent sEH inhibitors with improved pharmacokinetic properties for treating hypertension. nih.gov

Analytical and Characterization Methodologies for 2 Tert Butylpiperazine Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of 2-tert-butylpiperazine compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

In a typical ¹H NMR spectrum of a tert-butylpiperazine derivative, such as tert-butyl piperazine-1-carboxylate, distinct signals corresponding to the tert-butyl group and the piperazine (B1678402) ring are observed. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet, while the protons on the piperazine ring appear as multiplets due to spin-spin coupling. thieme-connect.com The chemical shifts (δ) are measured in parts per million (ppm). rsc.org For instance, in a study using deuterated chloroform (B151607) (CDCl₃) as the solvent, the tert-butyl protons of tert-butyl piperazine-1-carboxylate appeared as a singlet at 1.44 ppm. thieme-connect.com The protons on the piperazine ring showed two triplets at 3.60–3.63 ppm and 3.37–3.40 ppm. thieme-connect.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum for tert-butyl piperazine-1-carboxylate shows characteristic peaks for the carbons of the tert-butyl group, the piperazine ring, and the carbonyl group of the carbamate. thieme-connect.com

Table 1: Representative ¹H and ¹³C NMR Data for tert-Butyl piperazine-1-carboxylate in CDCl₃. thieme-connect.com
SpectrumAssignmentChemical Shift (δ) in ppmMultiplicity / Coupling Constant (J) in Hz
¹H NMR (400 MHz)-C(CH₃)₃1.44s (singlet)
-N-CH₂-CH₂-NH-3.37–3.40t (triplet), J = 4.9 Hz
-CO-N-CH₂-CH₂-3.60–3.63t (triplet), J = 4.9 Hz
¹³C NMR (100 MHz)-C(CH₃)₃28.45-
-N-CH₂-CH₂-NH-43.51, 50.79-
-C(CH₃)₃80.11-
-CO-154.77-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For tert-butylpiperazine derivatives, IR spectra reveal characteristic absorption bands corresponding to N-H, C-H, and C-N bonds.

For example, the IR spectrum of tert-butyl piperazine-1-carboxylate shows distinct peaks that confirm its structure. thieme-connect.com The presence of an N-H bond in the piperazine ring gives rise to a stretching vibration, while the various C-H bonds of the alkyl groups and the C-N bonds also produce characteristic signals. thieme-connect.comrsc.org

Table 2: Key IR Absorption Bands for tert-Butyl piperazine-1-carboxylate. thieme-connect.com
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2979C-H StretchAlkyl (tert-butyl)
1688C=O StretchCarbamate
1418C-H BendAlkyl
1366C-H BendAlkyl (tert-butyl)
1244C-N StretchAmine/Carbamate
1159C-O StretchCarbamate

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition and molecular formula. rsc.org

For tert-butyl piperazine-1-carboxylate, HRMS analysis using electrospray ionization (ESI) can precisely confirm its molecular formula, C₉H₁₈N₂O₂. The calculated m/z for the protonated molecule [M+H]⁺ is 187.1387, and experimental findings closely match this value, confirming the compound's identity. thieme-connect.com

Table 3: HRMS Data for tert-Butyl piperazine-1-carboxylate. thieme-connect.com
IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺186.1387187.1459C₉H₁₈N₂O₂

Infrared (IR) Spectroscopy

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used in the analysis of this compound compounds.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It is particularly useful for assessing the purity of final products and intermediates in a synthesis. rsc.orgnih.gov A common setup for analyzing piperazine derivatives involves reverse-phase HPLC using a C18 column. rsc.orggoogle.com

The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. rsc.orgunodc.org Detection is often performed using a UV detector at a specific wavelength. google.com The purity of a compound is determined by the percentage of the total peak area that corresponds to the main component. For many research applications, a purity of ≥95% as determined by HPLC is required. nih.gov

Table 4: Typical HPLC Method Parameters for Piperazine Derivatives. rsc.orggoogle.comunodc.org
ParameterDescription
ColumnReverse-phase C18 (e.g., 250 x 4.6 mm, 5µm)
Mobile PhaseGradient or isocratic mixture of Acetonitrile and Water/Buffer
DetectorUV-Vis (e.g., at 210 nm or 254 nm)
Column TemperatureOften controlled, e.g., 45 °C
ApplicationPurity assessment, quantitative analysis, reaction monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining purity. umich.eduijrti.org The technique involves spotting a sample onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). libretexts.org

The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. umich.edu The result is visualized as spots at different heights on the plate. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. umich.edu TLC is frequently used to quickly check for the consumption of starting materials and the formation of products during the synthesis of piperazine-containing molecules. core.ac.ukrochester.edu

High-Performance Liquid Chromatography (HPLC)

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a chemical compound. This method is crucial for verifying the empirical formula of a synthesized compound, such as this compound, and assessing its purity. nmrmbc.com The process typically involves high-temperature combustion of a precisely weighed sample, which converts the elements into simple gaseous compounds (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified by a detector, allowing for the calculation of the percentage composition of each element.

For this compound, with the molecular formula C₈H₁₈N₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. Experimental results obtained from an elemental analyzer are compared against these theoretical values. A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's identity and indicates a high degree of purity, free from significant contaminants. nmrmbc.com

Below is a data table presenting the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Theoretical Percentage (%)
CarbonC12.011896.08867.55%
HydrogenH1.0081818.14412.75%
NitrogenN14.007228.01419.69%
Total Molecular Weight142.246100.00%

Optical Rotation Measurements for Chiral Purity

Optical rotation is a critical property of chiral molecules, which are molecules that are non-superimposable on their mirror images. skpharmteco.comanton-paar.com The this compound molecule contains a stereocenter, meaning it can exist as two distinct enantiomers: (R)-2-tert-butylpiperazine and (S)-2-tert-butylpiperazine. These enantiomers are optically active; they have the ability to rotate the plane of plane-polarized light. libretexts.orgwikipedia.org

A polarimeter is the instrument used to measure this rotation. drawellanalytical.com The measurement is expressed as the specific rotation, [α], which is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, solvent, concentration, and the wavelength of light used). wikipedia.orgchemeurope.com

The two enantiomers of a chiral compound will rotate plane-polarized light to an equal degree but in opposite directions. libretexts.org One enantiomer is dextrorotatory (+), rotating light in a clockwise direction, while its mirror image is levorotatory (-), rotating light counter-clockwise. libretexts.orgchemeurope.com A 50:50 mixture of both enantiomers, known as a racemic mixture, will exhibit no net optical rotation.

By measuring the observed optical rotation of a sample of this compound, its chiral purity, or enantiomeric excess, can be determined. libretexts.org This is a crucial quality control parameter in fields like pharmaceuticals, where different enantiomers can have vastly different biological effects. jasco-global.com For instance, if a sample has a positive optical rotation, it indicates an excess of the dextrorotatory enantiomer. The magnitude of the rotation allows for the precise calculation of the ratio of the two enantiomers present.

The following table illustrates the expected relationship between the enantiomers of this compound and their specific rotation values.

Compound NameEnantiomerType of RotationExpected Specific Rotation [α]
This compound(R)-EnantiomerDextrorotatory or Levorotatory+X° or -X°
This compound(S)-EnantiomerLevorotatory or Dextrorotatory-X° or +X°
Racemic this compoundMixture (50% R, 50% S)Inactive
The specific sign (+ or -) for each enantiomer (R or S) must be determined experimentally. The values are equal in magnitude but opposite in sign.

Future Directions and Emerging Research Areas

Development of Next-Generation 2-Tert-butylpiperazine-Based Therapeutics

The this compound moiety is a crucial building block in the development of novel therapeutics, particularly for complex diseases. smolecule.com Its rigid structure and chiral nature provide a valuable scaffold for designing enantioselective compounds that can interact with specific biological targets like enzymes and receptors with high affinity and selectivity. smolecule.com

Researchers are actively exploring its use in creating a new generation of drugs. For instance, derivatives of this compound are being investigated as potent inhibitors for various therapeutic targets. One area of focus is the development of inhibitors for phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in inflammatory diseases and cancers. mdpi.com Studies have shown that incorporating a tert-butylpiperazine group can lead to strong hydrophobic interactions with key residues in the enzyme's binding site, enhancing potency. mdpi.com

Another promising avenue is in the treatment of pancreatic cancer. nih.gov Scientists are designing and synthesizing focused libraries of compounds where the this compound scaffold is a key component. nih.gov These efforts have yielded analogues with significant growth inhibition against various pancreatic cancer cell lines. nih.gov The development of these next-generation therapeutics often involves modifying the core structure to optimize its pharmacological properties. nih.gov

Table 1: Examples of this compound in Therapeutic Development

Therapeutic TargetCompound ClassKey Findings
PI3KδPyrazolo[1,5-a]pyrimidine derivativesN-tert-butylpiperazine derivatives show high PI3Kδ inhibitory activity. mdpi.com
Pancreatic CancerPiperazine-1,2,3-triazole leadsAnalogues show good activity across a panel of pancreatic cancer cell lines. nih.gov
Complement C1sSubstituted piperazinesDevelopment of orally available and brain-penetrable C1s inhibitors. acs.org
Bruton's Tyrosine Kinase (BTK)Oxindole derivativesSynthesis of inhibitors with a tert-butyl piperazine-1-carboxylate moiety. umtm.cz

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of chiral piperazines, including this compound, remains a significant area of research. researchgate.net The development of practical and scalable synthetic routes is crucial for its application in drug discovery and development. rsc.org

Current research focuses on several innovative approaches:

Asymmetric Hydrogenation: This method is used to produce enantiomerically pure 2-substituted piperazines. ajpp.in For example, the asymmetric hydrogenation of tetrahydropyrazines using specific catalysts can yield (S)-piperazine-2-tert-butylcarboxamide, an important intermediate. ajpp.in

Aza-Michael Addition: A key transformation in a synthetic route to obtain orthogonally protected, enantiomerically pure 2-substituted piperazines involves an aza-Michael addition. rsc.org This method has been successfully applied to the synthesis of chiral 1,4-diazepanes and 1,4-diazocanes as well. rsc.org

Direct C-H Functionalization: While challenging, direct functionalization of the carbon atoms in the piperazine (B1678402) ring is an active area of investigation. researchgate.net Recent progress has been made in the α-lithiation of N-Boc-N'-tert-butylpiperazines, allowing for the introduction of various substituents. beilstein-journals.org

Flow Chemistry: Flow chemistry techniques are being employed for the synthesis of piperazine derivatives, such as the preparation of mono-Boc protected piperazine, offering advantages in terms of control and scalability. nih.gov

These novel methodologies aim to improve the efficiency, stereoselectivity, and scalability of the synthesis of this compound and its derivatives, making them more accessible for various applications.

Advanced Computational Modeling for Predictive Design and Optimization

Computational modeling plays an increasingly vital role in the design and optimization of this compound-based compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are employed to predict the binding affinity and selectivity of these molecules for their biological targets. nih.govnih.gov

For instance, in the development of PI3Kδ inhibitors, molecular docking studies have been instrumental in understanding the strong hydrophobic interactions between the tert-butyl substituent of the piperazine ring and key amino acid residues like Trp-760. mdpi.com These computational insights guide the rational design of more potent and selective inhibitors. mdpi.com

Similarly, in the design of fourth-generation EGFR inhibitors to combat drug-resistant non-small cell lung cancer, computational approaches are used to evaluate putative inhibitors by calculating their protein-ligand binding free energy. nih.gov This allows for the prioritization of compounds for synthesis and biological testing. nih.gov

Computational studies also extend to understanding the fundamental properties of these molecules. For example, Hirshfeld surface analysis and other computational methods are used to investigate intermolecular interactions in the solid state, which can influence the physical properties of the final compound. mdpi.com

Table 2: Computational Techniques in this compound Research

Computational MethodApplication
Molecular DockingPredicting binding modes and affinities of inhibitors to their target proteins. mdpi.commdpi.com
QSARDeveloping models to predict the biological activity of compounds based on their chemical structure. nih.gov
Molecular Dynamics SimulationsStudying the dynamic behavior and stability of protein-ligand complexes. nih.gov
Hirshfeld Surface AnalysisAnalyzing intermolecular interactions in crystal structures. researchgate.net

Investigation of Undiscovered Biological Activities and Therapeutic Targets

The unique structural features of this compound suggest that it may possess a broader range of biological activities than currently known. smolecule.com Researchers are actively screening libraries of this compound derivatives against various biological targets to uncover novel therapeutic applications. nih.gov

One emerging area is the inhibition of cytochrome P450 enzymes, such as CYP2C19, which are involved in drug metabolism. The tert-butyl substitution on the piperazine ring has been shown to enhance the inhibitory effects on these enzymes, suggesting a potential role in modulating drug metabolism and improving the efficacy of co-administered drugs.

Furthermore, the piperazine scaffold is a common feature in molecules targeting the central nervous system. smolecule.com This has prompted investigations into the potential of this compound derivatives for treating neurological and psychiatric disorders. smolecule.com The ability to synthesize specific stereoisomers of this compound is particularly important in this context, as different enantiomers can have distinct pharmacological profiles.

Role in Supramolecular Chemistry and Advanced Materials Science

Beyond its applications in medicine, this compound and its derivatives are finding use as building blocks in supramolecular chemistry and materials science. ajwilsonresearch.com The defined stereochemistry and ability to participate in specific intermolecular interactions make them attractive components for the construction of well-ordered, functional materials. smolecule.com

One area of interest is the development of metal-organic frameworks (MOFs). ambeed.comfrontiersin.org MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions with organic linkers. frontiersin.org Piperazine derivatives, including those with tert-butyl groups, can be incorporated as ligands in the synthesis of MOFs. fluorochem.co.ukberkeley.edu These materials have potential applications in gas storage, catalysis, and sensing. frontiersin.org

The ability of the this compound scaffold to influence molecular packing and crystal formation is also being explored. mdpi.com Understanding the non-covalent interactions, such as hydrogen bonding and van der Waals forces, is crucial for designing materials with specific physical properties. ajwilsonresearch.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Tert-butylpiperazine derivatives, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : A common approach involves functionalizing the piperazine core with tert-butyl groups via carbamate protection. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is synthesized by reacting piperazine derivatives with tert-butoxycarbonyl (Boc) protecting agents under anhydrous conditions, followed by deprotection using trifluoroacetic acid (TFA) . Key factors include temperature control (0–25°C), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios of coupling reagents like HOBt/TBTU .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how are spectral data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, <sup>1</sup>H NMR of tert-butyl 3-(4-(pyridin-2-yl)phenyl)piperazine-1-carboxylate reveals distinct peaks for the tert-butyl group (~1.46 ppm, singlet) and aromatic protons (7.0–8.7 ppm). <sup>13</sup>C NMR confirms carbamate carbonyl signals at ~157 ppm . High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., [M+H]<sup>+</sup> at 341.1972 m/z for C19H25N4O2) .

Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards. Safety Data Sheets (SDS) for analogs like N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide emphasize avoiding inhalation/ingestion and storing at 2–8°C in inert atmospheres . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs targeting receptor binding?

  • Methodological Answer : Discrepancies in receptor affinity (e.g., serotonin or dopamine receptors) may arise from stereochemical variations or assay conditions. Use computational docking (e.g., AutoDock Vina) to model ligand-receptor interactions and validate via comparative bioassays (e.g., radioligand binding assays at varying pH/temperatures) . Orthogonal analytical methods, such as X-ray crystallography of protein-ligand complexes, can confirm binding modes .

Q. What strategies optimize the stereochemical purity of this compound derivatives during synthesis?

  • Methodological Answer : Chiral resolution via HPLC with amylose-based columns or asymmetric catalysis (e.g., using (S)-BINOL-derived catalysts) ensures enantiomeric excess (>99%). For example, (S)-tert-butyl 2-methylpiperazine-1-carboxylate is synthesized via kinetic resolution with lipases in organic solvents . Monitor progress using chiral GC-MS or polarimetry .

Q. How do substituent effects (e.g., electron-withdrawing groups) influence the stability and reactivity of this compound derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity at the piperazine nitrogen, enhancing reactivity in nucleophilic substitutions. Stability studies under accelerated degradation conditions (40°C/75% RH) with LC-MS tracking reveal hydrolysis pathways. For instance, tert-butyl 4-(3-trifluoromethylphenyl)piperazine-1-carboxylate shows slower degradation than non-fluorinated analogs due to reduced electron density .

Q. What computational tools are effective for predicting the physicochemical properties of novel this compound analogs?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict logP, pKa, and solubility. Tools like SwissADME or Molinspiration validate drug-likeness parameters (e.g., Lipinski’s Rule of Five). For example, tert-butyl 4-(4-aminobenzyl)piperazine-1-carboxylate has a predicted logP of 2.1, indicating moderate lipophilicity .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the metabolic stability of this compound derivatives in vitro?

  • Methodological Answer : Use liver microsomes (human or rat) incubated with test compounds (1–10 µM) and NADPH cofactor. Quantify parent compound depletion over time via LC-MS/MS. For example, tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate showed a t1/2 of 45 minutes in human microsomes, indicating moderate stability .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (IC50/EC50) using software like GraphPad Prism. Report 95% confidence intervals and assess significance via ANOVA with post-hoc Tukey tests. For example, aryl piperazine analogs exhibited IC50 values ranging from 0.8–12.5 µM in kinase inhibition assays .

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Reactant of Route 1
2-Tert-butylpiperazine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.